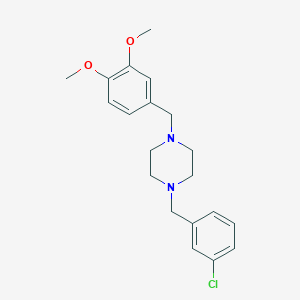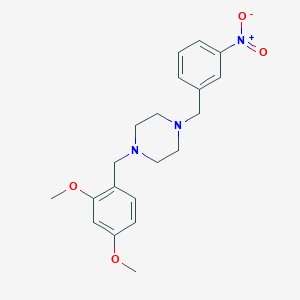
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Descripción general
Descripción
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as BZP-TM, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been extensively studied for its potential use in scientific research. BZP-TM has been found to have various biochemical and physiological effects, making it a promising compound for use in various research applications.
Mecanismo De Acción
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a potent agonist at the serotonin 5-HT2A and 5-HT2B receptors, as well as at the dopamine D2 receptor. It has been found to increase the release of serotonin and dopamine in the brain, leading to increased neurotransmission and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It has also been found to enhance cognitive function, mood, and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in scientific research, including its ability to enhance cognitive function and its potent agonist activity at the serotonin and dopamine receptors. However, its use is limited by its potential toxicity and the need for careful monitoring of dosages.
Direcciones Futuras
There are several future directions for research on 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including its potential use as a therapeutic agent for various neurological disorders. Further research is also needed to understand its mechanisms of action and to develop safer and more effective derivatives of the compound. Additionally, its potential use in the development of new drugs for the treatment of addiction and other psychiatric disorders should be explored.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to have a significant impact on the central nervous system, making it a promising compound for studying the mechanisms of action of various neurotransmitters.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-12-16(13-20(26-2)21(19)27-3)14-23-8-10-24(11-9-23)15-17-6-4-5-7-18(17)22/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOREGPMVMQGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)